N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
CAS No.: 1448035-56-0
Cat. No.: VC4625797
Molecular Formula: C7H9N3OS
Molecular Weight: 183.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448035-56-0 |
|---|---|
| Molecular Formula | C7H9N3OS |
| Molecular Weight | 183.23 |
| IUPAC Name | N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11) |
| Standard InChI Key | VPQZTGGHCGUZSZ-UHFFFAOYSA-N |
| SMILES | CC1=NSC(=N1)C(=O)NC2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is C₇H₉N₃OS, with a molecular weight of 183.23 g/mol. Its IUPAC name, N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, reflects the substitution pattern: a methyl group at position 3 of the thiadiazole ring and a cyclopropylcarboxamide group at position 5. Key structural features include:
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Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to electronic stability and intermolecular interactions .
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Cyclopropyl group: A strained three-membered hydrocarbon ring that enhances metabolic stability and modulates lipophilicity.
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Carboxamide functionality: Provides hydrogen-bonding capacity, critical for target binding in biological systems.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃OS |
| Molecular Weight | 183.23 g/mol |
| XLogP3-AA (LogP) | 1.2 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (thiadiazole N, amide O) |
| Rotatable Bonds | 2 (cyclopropane-carboxamide) |
The compound’s solubility profile is influenced by the hydrophobic cyclopropyl group and polar carboxamide, suggesting moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves a multi-step protocol:
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Thiadiazole Ring Formation: Reacting thiosemicarbazide with cyclopropylamine under acidic conditions yields 5-cyclopropyl-1,3,4-thiadiazole-2-amine.
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Methyl Substitution: Introduction of the methyl group at position 3 is achieved via alkylation or condensation reactions. For example, reacting 5-cyclopropyl-1,3,4-thiadiazole-2-amine with acetyl chloride in the presence of a base generates the 3-methyl derivative .
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Carboxamide Coupling: The final step involves coupling the thiadiazole intermediate with cyclopropylamine using carbodiimide-based reagents (e.g., DCC or EDC) and a catalyst such as DMAP .
Industrial-Scale Production
Industrial synthesis emphasizes yield optimization and purity control. Continuous flow reactors are employed for precise temperature and stoichiometric management, while automated systems facilitate reagent addition and product isolation .
Biological Activity and Mechanisms
Antimicrobial Properties
Thiadiazole derivatives are renowned for their broad-spectrum antimicrobial activity. For instance:
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Fungicidal Activity: Analogous compounds, such as 5-(4-cyclopropyl-1,2,4-triazol-3-yl)-1,2,3-thiadiazoles, exhibit potent activity against Fusarium oxysporum and Botrytis cinerea (EC₅₀ < 10 μg/mL) . The thiadiazole core disrupts fungal cell wall synthesis by inhibiting chitin synthase .
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Antibacterial Effects: Fluorinated thiadiazole derivatives demonstrate efficacy against Staphylococcus aureus and Escherichia coli (MIC = 25–50 μg/mL) . The cyclopropyl group enhances membrane permeability, facilitating target engagement.
Table 2: Biological Activities of Related Thiadiazoles
| Compound | Activity (EC₅₀/MIC) | Target Organism/Cell Line |
|---|---|---|
| 5-Cyclopropyl-1,2,4-thiadiazole-2-amine | 8.2 μM (fungicidal) | Fusarium oxysporum |
| N-(5-Fluorobenzyl)thiadiazole-5-carboxamide | 12.5 μg/mL (antibacterial) | Staphylococcus aureus |
| 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid | 50 μM (anticancer) | HeLa cells |
Pharmacokinetics and Toxicity
Absorption and Metabolism
Preliminary pharmacokinetic studies on thiadiazole analogs reveal:
Toxicity Profile
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Acute Toxicity: LD₅₀ values > 500 mg/kg in mice, indicating low acute toxicity.
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CNS Effects: Some analogs cross the blood-brain barrier, causing transient neurobehavioral changes at high doses .
Applications in Agrochemicals
Thiadiazole derivatives are widely used in crop protection:
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Fungicides: Compounds like isotianil (a commercial fungicide) leverage the thiadiazole scaffold to activate systemic acquired resistance in plants .
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Herbicides: Substituted thiadiazoles inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and methyl groups to enhance potency and reduce toxicity.
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Target Identification: Elucidating molecular targets via proteomics and crystallography.
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Formulation Development: Nanoencapsulation to improve solubility and bioavailability.
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